N-{[1,1'-BIPHENYL]-4-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N-{[1,1’-BIPHENYL]-4-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. One common method involves the nitration of biphenyl to introduce the nitro group, followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-4-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the biphenyl or pyrazole rings .
Scientific Research Applications
N-{[1,1’-BIPHENYL]-4-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl]-4-yl-oxoethylbenzoate: A derivative with different functional groups, used in various chemical applications.
4,6-Di([1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-amine: Another biphenyl derivative with distinct chemical properties and applications.
Uniqueness
N-{[1,1’-BIPHENYL]-4-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a biphenyl group, a pyrazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-methyl-4-nitro-N-(4-phenylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-20-16(15(11-18-20)21(23)24)17(22)19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHZCYRISYSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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